molecular formula C6H10N2 B1312584 1-Isopropylimidazole CAS No. 4532-96-1

1-Isopropylimidazole

Cat. No.: B1312584
CAS No.: 4532-96-1
M. Wt: 110.16 g/mol
InChI Key: IPIORGCOGQZEHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropylimidazole is an organic compound belonging to the imidazole family, characterized by the presence of an isopropyl group attached to the nitrogen atom of the imidazole ring. Its molecular formula is C6H10N2, and it has a molecular weight of 110.16 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

1-Isopropylimidazole can be synthesized through several methods. One common synthetic route involves the alkylation of imidazole with isopropyl halides under basic conditions. The reaction typically proceeds as follows:

Chemical Reactions Analysis

1-Isopropylimidazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: DMF, DMSO, acetonitrile.

Major products formed from these reactions include various substituted imidazoles and their derivatives .

Scientific Research Applications

1-Isopropylimidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-isopropylimidazole involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes. Additionally, this compound can interact with enzymes, influencing their activity and function .

Comparison with Similar Compounds

1-Isopropylimidazole can be compared with other similar compounds, such as:

    2-Isopropylimidazole: Similar in structure but with the isopropyl group attached to the second position of the imidazole ring.

    1-Methylimidazole: Another N-substituted imidazole, where the substituent is a methyl group instead of an isopropyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications .

Properties

IUPAC Name

1-propan-2-ylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-6(2)8-4-3-7-5-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPIORGCOGQZEHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074645
Record name 1H-Imidazole, 1-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4532-96-1
Record name 1-(1-Methylethyl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4532-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole, 1-(1-methylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004532961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole, 1-(1-methylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Imidazole, 1-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(propan-2-yl)-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Isopropylimidazole
Reactant of Route 2
Reactant of Route 2
1-Isopropylimidazole
Reactant of Route 3
Reactant of Route 3
1-Isopropylimidazole
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-Isopropylimidazole
Reactant of Route 5
Reactant of Route 5
1-Isopropylimidazole
Reactant of Route 6
1-Isopropylimidazole
Customer
Q & A

Q1: How does 1-Isopropylimidazole impact the biological activity of antifungal azoles when complexed with Gold(III)?

A1: Research indicates that while this compound itself does not show significant antifungal activity, its complexation with Gold(III) leads to moderate activity against various microbial strains. [] This suggests that the Gold(III) ion plays a crucial role in enhancing the antimicrobial effectiveness. [] Interestingly, these complexes, including those with this compound, exhibit a mechanism of action linked to the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes. []

Q2: Can you provide examples of how this compound is utilized in the synthesis of metal-organic frameworks?

A2: this compound plays a crucial role in the directed preparation of polyoxovanadate-based copper frameworks (POVCFs). [] Depending on the base environment, it can be used to synthesize diverse frameworks with varying dimensionality, such as the 3D structure of [Cu0.5(this compound)2]2[V4O11] (POVCF 1). [] This highlights the versatility of this compound in tuning the structural and potentially catalytic properties of metal-organic frameworks.

Q3: What is the role of this compound in the synthesis of catalytically active gold complexes?

A3: this compound, alongside other structurally similar ligands, can be used to synthesize gold complexes with pyridine-based SNS ligands. [] For instance, reacting this compound with 2,6-dibromopyridine forms 2,6-bis(this compound-2-thione)pyridine (Bptp). [] This ligand, when combined with HAuCl4·H2O, forms the complex [(Bptp)AuCl2]Cl, which demonstrates catalytic activity in reducing 4-nitrophenol to 4-nitroaniline in the presence of NaBH4. []

Q4: What is the molecular formula, weight, and available spectroscopic data for this compound?

A4: While the provided research articles utilize this compound extensively, they primarily focus on its applications in coordination chemistry and material science. Therefore, specific details regarding its molecular formula, weight, and spectroscopic data are not included in those publications. This information can be found in chemical databases or supplier documentation.

Q5: How does the structure of this compound relate to its ability to act as a ligand in metal complexes?

A5: this compound possesses a nitrogen atom within its imidazole ring, which carries a lone pair of electrons. [, , ] This lone pair enables the molecule to act as a Lewis base, readily donating electrons to form coordinate bonds with metal ions like Gold(III) or Copper(II). [, ] The presence of the isopropyl group on the nitrogen also influences the steric environment around the metal center, potentially impacting the stability and reactivity of the resulting complex.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.